4-Bromo-2-formylphenyl naphthalene-1-carboxylate
Overview
Description
4-Bromo-2-formylphenyl naphthalene-1-carboxylate is an organic compound with the molecular formula C18H11BrO3 and a molecular weight of 355.18 g/mol . This compound is characterized by the presence of a bromine atom, a formyl group, and a naphthalene carboxylate ester, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-formylphenyl naphthalene-1-carboxylate typically involves the esterification of 4-bromo-2-formylphenol with naphthalene-1-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-formylphenyl naphthalene-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenyl naphthalene carboxylates.
Reduction: Formation of 4-bromo-2-hydroxyphenyl naphthalene-1-carboxylate.
Oxidation: Formation of 4-bromo-2-carboxyphenyl naphthalene-1-carboxylate.
Scientific Research Applications
4-Bromo-2-formylphenyl naphthalene-1-carboxylate has several applications in scientific research:
Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions due to its structural features.
Medicine: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-formylphenyl naphthalene-1-carboxylate is not well-documented. its reactivity can be attributed to the presence of the bromine atom, formyl group, and naphthalene carboxylate ester. These functional groups can interact with various molecular targets, leading to different chemical transformations. The bromine atom can participate in nucleophilic substitution reactions, while the formyl group can undergo reduction or oxidation, affecting the overall reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-formylphenol: Lacks the naphthalene carboxylate ester, making it less versatile in organic synthesis.
Naphthalene-1-carboxylic acid: Lacks the bromine atom and formyl group, limiting its reactivity.
4-Bromo-2-hydroxyphenyl naphthalene-1-carboxylate: Similar structure but with a hydroxyl group instead of a formyl group, leading to different reactivity.
Uniqueness
4-Bromo-2-formylphenyl naphthalene-1-carboxylate is unique due to the combination of its functional groups, which provide a wide range of reactivity and applications in organic synthesis. The presence of the bromine atom allows for nucleophilic substitution reactions, while the formyl group can undergo reduction or oxidation, making it a valuable intermediate in the synthesis of complex molecules .
Properties
IUPAC Name |
(4-bromo-2-formylphenyl) naphthalene-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrO3/c19-14-8-9-17(13(10-14)11-20)22-18(21)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCZHBITFDTBDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=C(C=C(C=C3)Br)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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